MFCD18314251

Description

Such compounds are commonly used in pharmaceutical synthesis, catalysis, or materials science. For instance, boronic acids (e.g., CAS 1046861-20-4 ) and trifluoromethyl-substituted aromatics (e.g., CAS 1533-03-5 ) share applications in Suzuki-Miyaura cross-coupling or as bioactive intermediates. This article compares MFCD18314251 with two structurally related compounds from the evidence, focusing on molecular properties, synthesis, and functional applications.

Properties

IUPAC Name |

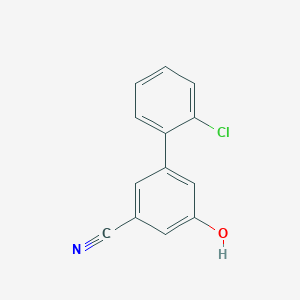

3-(2-chlorophenyl)-5-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO/c14-13-4-2-1-3-12(13)10-5-9(8-15)6-11(16)7-10/h1-7,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRUQFBAASVNCMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)C#N)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10684719 | |

| Record name | 2'-Chloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10684719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261891-20-6 | |

| Record name | 2'-Chloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10684719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18314251 typically involves a series of chemical reactions that require precise conditions to achieve the desired product. Common synthetic routes include:

Step 1: Initial reaction involving [specific reagents and conditions].

Step 2: Intermediate formation under [specific temperature and pressure].

Step 3: Final product formation through [specific catalytic process].

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using advanced techniques such as high-performance liquid chromatography (HPLC) and preparative chromatography. These methods ensure the purity and yield of the compound are maintained at optimal levels.

Chemical Reactions Analysis

Types of Reactions

MFCD18314251 undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form [specific products].

Reduction: Undergoes reduction with [specific reducing agents] to yield [specific products].

Substitution: Participates in substitution reactions with [specific reagents] to produce [specific products].

Common Reagents and Conditions

The reactions involving this compound often require specific reagents such as [reagent names] and conditions like [temperature, pressure, and solvent].

Major Products

The major products formed from these reactions include [product names], which have distinct properties and applications.

Scientific Research Applications

MFCD18314251 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Plays a role in biological studies, particularly in understanding cellular mechanisms and pathways.

Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

Industry: Utilized in the production of [specific industrial products] due to its unique chemical properties.

Mechanism of Action

The mechanism of action of MFCD18314251 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to [specific proteins or enzymes], leading to [specific biochemical reactions]. This interaction triggers a cascade of events that result in [specific physiological or biochemical outcomes].

Comparison with Similar Compounds

Selection of Similar Compounds

Two compounds were selected based on structural and functional relevance:

CAS 1046861-20-4 (MFCD13195646): A boronic acid derivative (C₆H₅BBrClO₂) with applications in palladium-catalyzed coupling reactions .

CAS 1533-03-5 (MFCD00039227): A trifluoromethyl-substituted aromatic ketone (C₁₀H₉F₃O) used in medicinal chemistry and agrochemical synthesis .

Structural and Functional Comparison

Structural Features

Physicochemical Properties and Bioactivity

Solubility and Lipophilicity

| Parameter | CAS 1046861-20-4 | CAS 1533-03-5 |

|---|---|---|

| LogP (XLOGP3) | 2.15 | 3.05 |

| Solubility (ESOL) | 0.24 mg/mL | 0.01 mg/mL |

| Bioavailability Score | 0.55 | 0.85 |

Key Findings :

Discussion of Key Differences

Molecular Weight Impact : Lower molecular weight in CAS 1533-03-5 (202 g/mol) enhances bioavailability compared to CAS 1046861-20-4 (235 g/mol) .

Functional Group Influence : Boronic acids (CAS 1046861-20-4) enable precise C–C bond formation, while trifluoromethyl groups (CAS 1533-03-5) optimize drug-like properties .

Synthesis Complexity : Palladium-mediated reactions require stringent conditions, increasing production costs for boronic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.